Pristanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pristanal is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a colorless and crystalline solid that is widely used in scientific research due to its unique properties. Pristanal is synthesized through a complex process that involves the use of various chemicals and reagents.

Scientific Research Applications

1. Protein Kinase C Activation and Cancer Research

Pristane (2,6,10,14-tetramethylpentadecane) is involved in the activation of protein kinase C (PKC), which plays a role in tumor promotion. Studies have shown that membrane-incorporated pristane can partially activate PKC, suggesting its potential in cancer research and understanding tumor development mechanisms (Janz, Gawrisch, & Lester, 1995).

2. In Vitro Biological Activity

Pristane's biological activity on cells in vitro has been hindered by its hydrophobicity. Research into solubilization protocols, such as using beta-cyclodextrin/pristane inclusion complexes, offers a method for delivering low concentrations of pristane to mammalian cells, facilitating further in vitro studies (Janz & Shacter, 1991).

3. Anaerobic Degradation and Environmental Bioremediation

Pristane is degradable under anaerobic conditions, as shown in microcosm studies with diesel fuel-contaminated material. This finding is significant for environmental bioremediation, as it indicates that pristane can be degraded in situ (Bregnard, Haner, Hohener, & Zeyer, 1997).

4. Synthesis for Monoclonal Antibody Production

Efficient synthesis of pristane under microfluidic conditions has been developed for large-scale production. Pristane is used as an adjuvant for monoclonal antibody production, highlighting its importance in immunological research and therapeutic applications (Tanaka et al., 2007).

5. Role in Autoimmune Diseases

Pristane induces lupus-associated autoantibodies in mice, contributing to understanding the pathogenesis of autoimmune diseases like systemic lupus erythematosus (SLE). This provides a model for studying autoimmunity and the effects of cytokine production in disease progression (Satoh & Reeves, 1994).

6. Isoprenoid Hydrocarbons in Sediments

Pristane has been isolated from marine sediments, contributing to the understanding of biochemical origins and geochemical formation in ancient and recent sediments. This research is crucial for paleoenvironmental and geochemical studies (Blumer & Snyder, 1965).

7. Pristane-Induced Mammary Carcinomas

Pristane is used as a chemical carcinogen in mice to induce mammary carcinomas, serving as a model for studying breast cancer carcinogenesis and testing drug candidates for human breast cancer (Shetti & Lee, 2021).

8. Interleukin 6 and Autoantibody Production

Research on pristane-induced lupus shows the role of interleukin (IL)-6 in autoantibody production, providing insights into autoimmune responses and the differential IL-6 dependence of various autoantibodies (Richards et al., 1998).

9. Microbial Metabolism

Pristane can be utilized as a sole carbon and energy source by certain bacterial strains. Understanding these metabolic pathways is essential for environmental microbiology and biodegradation studies (McKenna & Kallio, 1971).

10. Pristane in Zooplankton

The presence of pristane in planktonic crustaceans like copepods has implications for marine biology and the study of marine food chains (Blumer, Mullin, & Thomas, 1963).

properties

CAS RN |

105373-75-9 |

|---|---|

Product Name |

Pristanal |

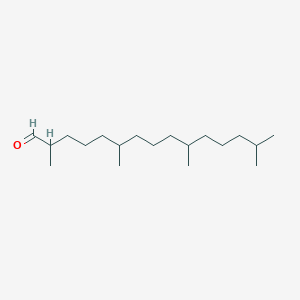

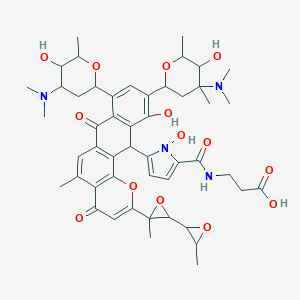

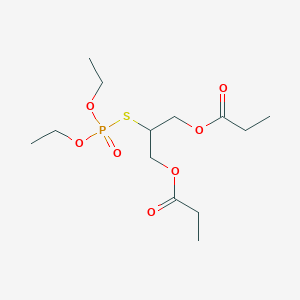

Molecular Formula |

C19H38O |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

2,6,10,14-tetramethylpentadecanal |

InChI |

InChI=1S/C19H38O/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20/h15-19H,6-14H2,1-5H3 |

InChI Key |

IZJRIIWUSIGEAJ-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C=O |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C=O |

physical_description |

Solid |

synonyms |

Pristanal |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

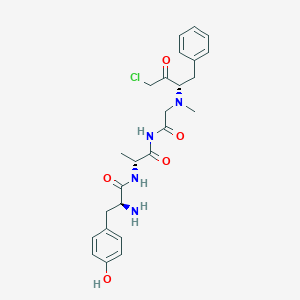

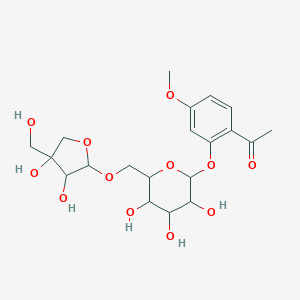

![(2E,4E,6E)-N-[(1S)-3-[[(2S)-3-methyl-1-[(3S,4R)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]octa-2,4,6-trienamide](/img/structure/B217249.png)